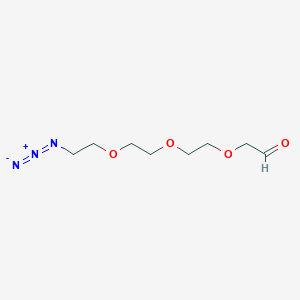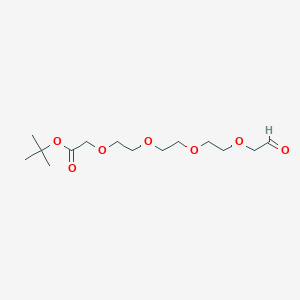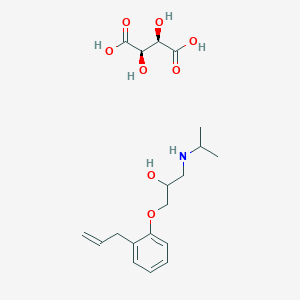
Alprenolol tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alprenolol tartrate is a 5-HT1A antagonist.
Applications De Recherche Scientifique
Cellulose Matrices for Drug Release
Alprenolol has been studied in the context of controlled drug release. Rao, Devi, and Buri (1988) investigated the release of alprenolol HCl from cellulose matrices, finding that mixing the drug with an optimum amount of polymers achieved zero-order release profiles (Rao, Devi, & Buri, 1988).
Beta-Adrenergic Receptor Studies
Research by Mukherjee et al. (1975) used alprenolol to identify binding sites in frog erythrocyte membranes. These sites were found to have characteristics expected of beta-adrenergic receptors linked to adenylate cyclase (Mukherjee, Caron, Coverstone, & Lefkowitz, 1975).
Zero-Order Release in Hydrophilic Matrix Tablets
Baveja, Rao, and Devi (1987) explored a technique to achieve nearly zero-order release from hydrophilic matrix tablets using alprenolol hydrochloride as a model drug. This technique involved optimizing the ratio of drug and polymer for controlled drug release (Baveja, Rao, & Devi, 1987).
Enantioselective Distribution in Two-Phase Systems
Abe et al. (1995) studied the distribution behaviors of alprenolol enantiomers in a two-phase system involving a chloroform solution of dialkyl L-tartrate and an aqueous solution of boric acid. This research contributes to understanding the enantioselective properties of compounds like alprenolol (Abe, Shoji, Kobayashi, Wang, Asai, & Nishizawa, 1995).
Radioligand Studies for Beta-Adrenergic Receptors
Randall, Altman, and Lefkowitz (1977) documented the use of (-)-[3H]dihydroalprenolol as a radioligand for studying beta-adrenergic receptors. Their research focused on the structure and biological activity of this compound (Randall, Altman, & Lefkowitz, 1977).
Propriétés
Numéro CAS |
21378-88-1 |
|---|---|
Nom du produit |
Alprenolol tartrate |
Formule moléculaire |
C19H29NO8 |
Poids moléculaire |
399.44 |
Nom IUPAC |
2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt) |
InChI |
1S/C15H23NO2.C4H6O6/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;5-1(3(7)8)2(6)4(9)10/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clé InChI |
MADUQKMQKQDWJH-LREBCSMRSA-N |
SMILES |
CC(C)NCC(COc1ccccc1CC=C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Alprenolol tartrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



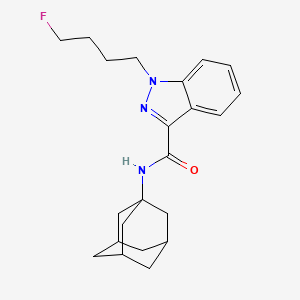
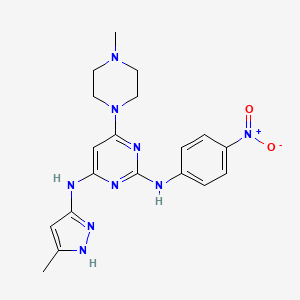
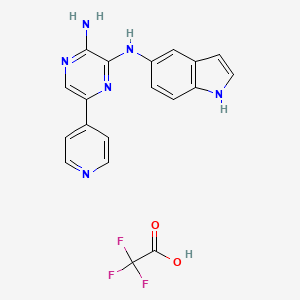

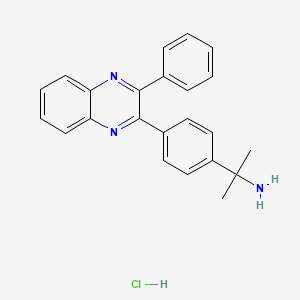
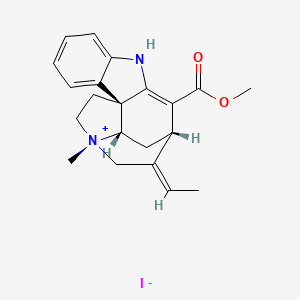
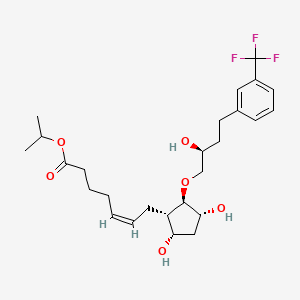
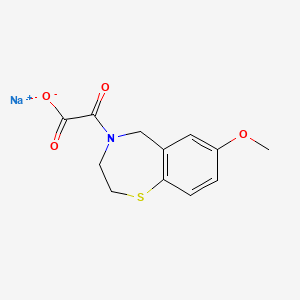
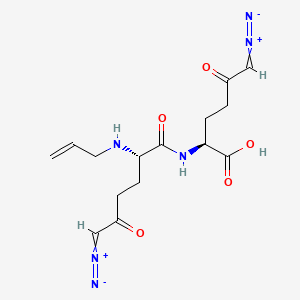
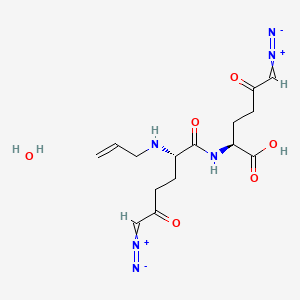
![[(2R,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B605278.png)
